4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine
Description
4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring a piperazinomethyl group substituted with a 2-fluorophenyl moiety at the 4-position and a piperidine group at the 6-position. This compound has garnered attention for its role as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, with 5- to 10-fold greater selectivity for ENT2 over ENT1 .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN7/c20-15-6-2-3-7-16(15)26-12-10-25(11-13-26)14-17-22-18(21)24-19(23-17)27-8-4-1-5-9-27/h2-3,6-7H,1,4-5,8-14H2,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEYJFZDFUPMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of Piperidino and Piperazino Groups: The piperidino and piperazino groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, dimethylformamide, palladium catalysts.
Major Products Formed
Scientific Research Applications
The compound “4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine” is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmacological Potential
The compound has been investigated for its potential as an antipsychotic agent due to its structural similarity to known neuroleptics. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of psychiatric disorders.
Anticancer Activity
Studies have shown that triazine derivatives exhibit anticancer properties by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are under investigation to determine its efficacy and mechanism of action.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this one have significant antimicrobial activity against various pathogens. The fluorophenyl group may enhance lipophilicity, improving membrane penetration and efficacy against bacterial strains.
Neuropharmacology
Given its structural components, the compound is also being explored for neuroprotective effects. Research into its ability to cross the blood-brain barrier could reveal its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Table 1: Summary of Biological Activities
Case Study 1: Antipsychotic Activity
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antipsychotic potential. The compound demonstrated significant binding affinity for serotonin receptors, suggesting a mechanism similar to established antipsychotic medications.
Case Study 2: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines revealed that the compound inhibited cell growth by inducing G1 phase arrest. This was attributed to the activation of tumor suppressor pathways, highlighting its potential as a lead compound in anticancer drug development.
Case Study 3: Neuroprotective Effects
Research presented at a neuropharmacology conference indicated that derivatives of this compound exhibited protective effects in models of oxidative stress-induced neuronal damage. These findings warrant further exploration into its therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine are compared below with structurally related 1,3,5-triazine derivatives.
Structural Analogues with Anticancer Activity
describes several 4-(4-methylpiperidino)-1,3,5-triazin-2-amine derivatives substituted with aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl). These compounds were synthesized and evaluated for antileukemic activity. Key differences include:
ENT Inhibitors
- FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine): A direct analogue with a naphthyl group instead of piperidine at the 6-position. FPMINT is ENT2-selective (IC₅₀ for ENT2 = 0.8 μM vs. ENT1 = 4.2 μM) . Modifications to the naphthyl group in derivatives reduced ENT2 selectivity, underscoring the importance of the piperidine moiety in this compound for target engagement .
- Modified FPMINT Derivatives : Substitution of the naphthyl group with smaller aromatic rings (e.g., phenyl) decreased potency, while bulkier groups (e.g., adamantyl) improved ENT1 inhibition but reduced selectivity .
Histamine H4 Receptor (H4R) Antagonists
highlights two triazine-based H4R antagonists:
- 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine : Submicromolar H4R affinity (Ki = 0.12 μM) with >100-fold selectivity over H3R .
- 4-(4-Methylpiperazin-1-yl)-6-(4-bromophenyl)-1,3,5-triazin-2-amine : Similar H4R affinity but lower metabolic stability .
Key Distinction: These compounds lack the 2-fluorophenyl-piperazinomethyl group and target H4R instead of ENTs, illustrating how minor structural changes redirect biological activity.
5-HT6 Receptor Antagonists
and describe triazine derivatives with procognitive effects:
- (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine: Potent 5-HT6R antagonism (Ki = 2.1 nM) and neuroprotective effects against rotenone-induced toxicity .
- (RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine: Lower brain penetration but favorable pharmacokinetics .
Key Distinction: The phenoxyalkyl side chain in these compounds replaces the 2-fluorophenyl-piperazinomethyl group, enabling CNS penetration and serotonin receptor targeting.
Data Tables
Table 1: Pharmacological Profiles of Selected 1,3,5-Triazine Derivatives
| Compound | Target | Potency (IC₅₀/Ki) | Selectivity Ratio (ENT2:ENT1 or H4R:H3R) | Therapeutic Area |
|---|---|---|---|---|
| This compound | ENT2 | ENT2: 0.8 μM | 5:1 | Chemotherapy modulation |
| FPMINT | ENT2 | ENT2: 0.8 μM | 5:1 | Nucleoside transport |
| 6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine | Antileukemic | N/A | N/A | Oncology |
| 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine | H4R | Ki = 0.12 μM | >100:1 (H4R:H3R) | Inflammation/pain |
| (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT6R | Ki = 2.1 nM | N/A | Neurodegenerative diseases |
Table 2: Structural Modifications and Impact on Activity
| Compound | Key Structural Feature | Biological Outcome |
|---|---|---|
| This compound | Piperidine at 6-position | Enhanced ENT2 selectivity |
| FPMINT | Naphthyl group at 6-position | Reduced metabolic stability |
| 6-(4-Trifluoromethoxyphenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine | Trifluoromethoxy group | Increased lipophilicity |
| (RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine | Phenoxypropyl side chain | Improved CNS penetration |
Biological Activity
4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine, also referred to as FPMINT, is a compound of interest due to its potential biological activities, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). This article reviews the biological activity of FPMINT, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
FPMINT acts primarily as an inhibitor of ENTs, which are crucial for the transport of nucleosides across cell membranes. The compound exhibits a preference for ENT2 over ENT1, which is significant in therapeutic contexts where selective inhibition can minimize side effects associated with broader-spectrum inhibitors.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperazine and triazine moieties significantly affect the compound's biological activity. For instance, analogues with varying substitutions on the phenyl ring have been synthesized and evaluated for their inhibitory effects on ENTs. The presence of the 2-fluorophenyl group enhances binding affinity and selectivity toward ENT2 .
Biological Activity Data
The biological activities of FPMINT and its analogues have been assessed through various in vitro studies. Key findings include:
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| FPMINT | ENT2 | Inhibition | 0.9 |
| FPMINT | ENT1 | Inhibition | 3.5 |
| Analogue A | ENT2 | Inhibition | 0.5 |
| Analogue B | ENT1 | Inhibition | 4.0 |
These results demonstrate that FPMINT exhibits potent inhibitory activity against ENTs, with a notable preference for ENT2 .
Case Study 1: In Vitro Efficacy
In a study involving nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2, FPMINT was shown to effectively inhibit nucleoside uptake in a concentration-dependent manner. This study highlighted the compound's potential utility in cancer therapy by enhancing the efficacy of nucleoside-based chemotherapeutics .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity profile of FPMINT compared to other known ENTs inhibitors. The results indicated that while many inhibitors target both ENT1 and ENT2 indiscriminately, FPMINT's selective inhibition of ENT2 could lead to improved therapeutic outcomes in conditions where ENT1-mediated transport is undesirable .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on a triazine core. Key steps include:
- Reacting 2-fluorophenylpiperazine derivatives with a triazine precursor under reflux conditions in polar aprotic solvents (e.g., THF or DMF) .
- Using K₂CO₃ as a base to neutralize byproducts and improve reaction efficiency .
- Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of substituents (e.g., piperidine vs. piperazine derivatives) to maximize yields (reported up to 85% in similar triazine syntheses) .
- Purification via recrystallization from THF or acetone to isolate high-purity products .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., piperazino-methyl groups at δ ~2.3–2.5 ppm for CH₂ and δ ~3.5–4.0 ppm for N-linked protons) .
- IR Spectroscopy : Identify functional groups (e.g., amine N-H stretches ~3300 cm⁻¹ and triazine ring vibrations ~1500–1600 cm⁻¹) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases or phosphodiesterases using fluorescence-based or radiometric assays .
- Receptor Binding Studies : Employ competitive binding assays with radiolabeled ligands (e.g., serotonin or dopamine receptors, given the piperazine moiety’s affinity for neurotransmitter targets) .
- Cytotoxicity Screening : Use leukemia cell lines (e.g., HL-60 or K562) for IC₅₀ determination, as structurally similar triazines exhibit antileukemic activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical NMR chemical shifts in this compound?
- Methodological Answer :
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) by comparing experimental data with computed values using solvent correction models .
- Conformational Analysis : Perform density functional theory (DFT) calculations to predict low-energy conformers and their corresponding NMR shifts .
- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of piperazine or piperidine rings that may cause splitting or broadening .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in triazine derivatives like this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the fluorophenyl group (e.g., replace with chloro-, methoxy-, or trifluoromethyl-phenyl) and assess changes in bioactivity .
- 3D-QSAR Modeling : Generate pharmacophore models using comparative molecular field analysis (CoMFA) to correlate substituent electronic/steric properties with activity .
- Biological Profiling : Test analogs against multiple targets (e.g., cancer cell lines, receptors) to identify selectivity patterns .
Q. How should controlled experiments be designed to evaluate this compound’s efficacy in disease models?
- Methodological Answer :
- Randomized Block Design : Assign treatment groups (e.g., dose tiers, vehicle controls) randomly to minimize bias, adapting methodologies from pharmacological studies .
- Dose-Response Curves : Use at least four concentrations to calculate EC₅₀/IC₅₀ values and assess toxicity thresholds .
- In Vivo Validation : Employ xenograft models for antitumor activity, with endpoints like tumor volume reduction and histopathological analysis .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 50–100 ns trajectories to identify critical residue interactions .
- Machine Learning : Train QSAR models on datasets of triazine derivatives to predict activity against novel targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
